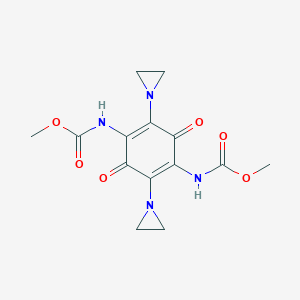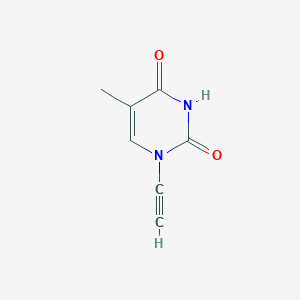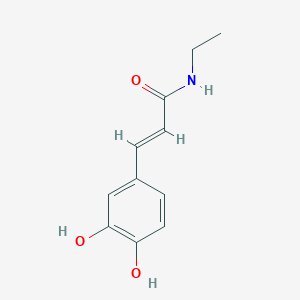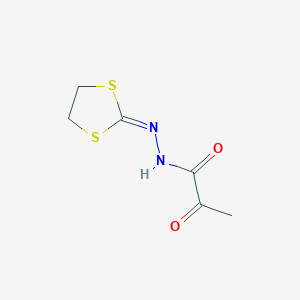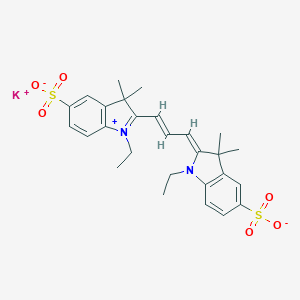![molecular formula C13H17N3O B138584 1-Phényl-1,3,8-triazaspiro[4.5]décan-4-one CAS No. 1021-25-6](/img/structure/B138584.png)
1-Phényl-1,3,8-triazaspiro[4.5]décan-4-one
Vue d'ensemble
Description
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C₁₃H₁₇N₃O and a molecular weight of 231.29 g/mol It is known for its unique spirocyclic structure, which includes a phenyl group and a triazaspirodecane core
Applications De Recherche Scientifique
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a metabolite of the long-acting neuroleptic agent Fluspirilene . It is also a basic metabolite formed from butyrophenone type agents . The primary targets of this compound are likely to be similar to those of its parent compounds, which are known to act on dopaminergic and serotonergic receptors .
Mode of Action
The exact mode of action of 1-Phenyl-1,3,8-triazaspiro[4Given its structural similarity to fluspirilene, it may interact with dopaminergic and serotonergic receptors, potentially acting as an agonist or antagonist .
Biochemical Pathways
The specific biochemical pathways affected by 1-Phenyl-1,3,8-triazaspiro[4Its parent compounds, fluspirilene and butyrophenone type agents, are known to affect dopaminergic and serotonergic signaling pathways . These pathways play crucial roles in mood regulation, reward, memory, and other neurological functions.
Result of Action
The molecular and cellular effects of 1-Phenyl-1,3,8-triazaspiro[4Given its structural similarity to fluspirilene, it may have similar effects, such as modulating neurotransmitter signaling and potentially exerting neuroleptic effects .
Analyse Biochimique
Biochemical Properties
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to bind to dopaminergic and serotonergic receptors in the brain . This binding interaction can modulate neurotransmitter release and receptor activity, impacting neuronal signaling pathways. Additionally, 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one may interact with other biomolecules, such as transporters and binding proteins, affecting their function and distribution within cells .
Cellular Effects
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating receptor activity and neurotransmitter release . This can lead to changes in gene expression and cellular metabolism, affecting overall cell function. In other cell types, such as hepatocytes, 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one may impact metabolic pathways and enzyme activity, altering cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves its binding interactions with specific biomolecules. It acts as an agonist or antagonist at dopaminergic and serotonergic receptors, modulating their activity . This can lead to changes in neurotransmitter release and receptor signaling, impacting neuronal function. Additionally, 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one may inhibit or activate certain enzymes, influencing metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that its binding to receptors in the hippocampus remains unaffected up to 48 hours after ischemia . This indicates that 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one maintains its activity over extended periods, potentially leading to sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating receptor activity and neurotransmitter release . At higher doses, it could lead to toxic or adverse effects, such as receptor desensitization or enzyme inhibition . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active or inactive metabolites. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall effects on cellular function.
Transport and Distribution
The transport and distribution of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported across the blood-brain barrier by specific transporters, allowing it to exert its effects on neuronal cells . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins. This subcellular localization plays a crucial role in determining the compound’s overall effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one can be synthesized through several synthetic routes. One common method involves the reaction of phenylhydrazine with a suitable ketone to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired spirocyclic compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Comparaison Avec Des Composés Similaires
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one can be compared with other similar compounds, such as:
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives: These compounds have similar core structures but different substituents, leading to variations in their properties and applications.
Spirodecanone derivatives: These compounds share the spirocyclic structure but may have different functional groups, affecting their reactivity and biological activities.
The uniqueness of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one lies in its specific combination of a phenyl group and a triazaspirodecane core, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)16(10-15-12)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQWGIHCFPWKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144635 | |
| Record name | Spirodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021-25-6 | |
| Record name | 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spirodecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001021256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1021-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spirodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1,3,8-triazaspiro(4,5)decan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
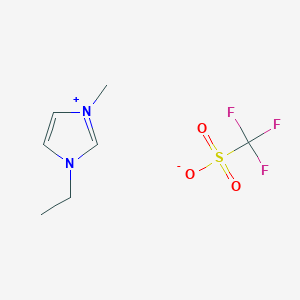
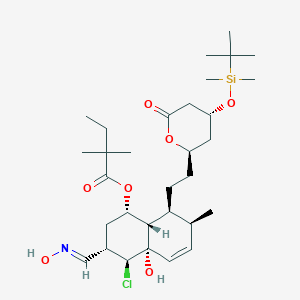


![(R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol](/img/structure/B138510.png)
